3-Fluoropropanoyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-fluoropropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClFO/c4-3(6)1-2-5/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTJPZITKZLMID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20707988 | |
| Record name | 3-Fluoropropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20707988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503-62-8 | |
| Record name | 3-Fluoropropanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=503-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoropropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20707988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluoropropanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Historical Trajectories of Fluoroacyl Chloride Synthesis and Research
The development of fluoroacyl chlorides is intrinsically linked to the broader history of organofluorine chemistry. Early methods for creating carbon-fluorine bonds were often hazardous and lacked selectivity. A significant advancement was the halogen exchange (halex) reaction, where a more reactive halogen, like chlorine, is replaced by fluorine using a fluoride (B91410) salt. google.com The synthesis of acyl fluorides, which are generally more stable and easier to handle than the corresponding acyl chlorides, has seen considerable development. chemistryviews.org Methods for producing acyl chlorides, such as reacting a carboxylic acid with a chlorinating agent like thionyl chloride or phosphorus pentachloride, have been well-established for many years. google.comgoogle.com The synthesis of specific fluoroacyl chlorides like 3-fluoropropanoyl chloride builds upon these foundational principles, combining established chlorination techniques with methods for introducing fluorine into organic molecules. google.com Acyl fluorides have emerged as valuable reactive derivatives of carboxylic acids, facilitating the synthesis of esters and amides. chemistryviews.org
Contextualization Within Organofluorine Chemistry Research
Organofluorine chemistry has become a cornerstone of modern pharmaceutical and agrochemical research. mdpi.com The strategic incorporation of fluorine into organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. This has led to a significant increase in the number of commercial pharmaceuticals and agrochemicals that contain fluorine. The C-F bond's unique strength and the high electronegativity of the fluorine atom are key to these modified properties. Consequently, there is a high demand for new synthetic methods and versatile fluorine-containing building blocks to access novel classes of compounds. 3-Fluoropropanoyl chloride is one such building block, providing a reliable means to introduce a fluorinated propyl moiety.
Academic Significance of 3 Fluoropropanoyl Chloride As a Synthetic Intermediate
The academic significance of 3-fluoropropanoyl chloride lies in its role as a versatile synthetic intermediate. dur.ac.uk It is frequently used in medicinal chemistry to synthesize complex molecules with potential therapeutic applications. For example, it has been used as a precursor in the development of enzyme inhibitors and radiotracers for medical imaging. uit.no Its bifunctional nature allows it to readily couple with amines, alcohols, and other nucleophiles via its acyl chloride group, thereby incorporating the C2H4F moiety into a larger molecular framework. This strategy has proven effective in creating libraries of fluorinated compounds for biological screening and in the late-stage functionalization of drug candidates.
Applications of 3 Fluoropropanoyl Chloride in Complex Organic Synthesis
A Strategic Building Block in the Synthesis of Fluorinated Bioactive Molecules
The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. cas.cnijournals.cn This has made the development of fluorinated bioactive molecules a major focus in medicinal chemistry. ijournals.cn 3-Fluoropropanoyl chloride serves as a key precursor in this endeavor, providing a straightforward method for introducing a fluorinated three-carbon unit into a target molecule.
Precursor for Fluorinated Amino Acids and Peptides
Fluorinated amino acids are of great interest in medicinal chemistry and protein science as they can enhance the metabolic stability, bioavailability, and binding affinity of peptides and proteins. nih.govrsc.orgmdpi.com The synthesis of these valuable compounds can be achieved through various strategies, including the use of fluorinated building blocks. rsc.org
This compound can be utilized in the synthesis of fluorinated amino acids. For instance, it can be reacted with an appropriate amino group to introduce the 3-fluoropropanoyl moiety. Subsequent chemical transformations can then convert this intermediate into the desired fluorinated amino acid. The resulting amino acids can then be incorporated into peptides using techniques like solid-phase peptide synthesis (SPPS), a common method for creating synthetic peptides containing modified residues. nih.gov The presence of the fluorine atom can influence the conformation and biological activity of the resulting peptides. nih.govbeilstein-journals.org
Intermediate in the Construction of Fluorinated Heterocycles
Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. ekb.egacademie-sciences.fr The introduction of fluorine into these structures can lead to compounds with improved pharmacological profiles. beilstein-journals.org this compound can serve as a versatile intermediate in the synthesis of these valuable molecules.
For example, it can undergo reactions with various nucleophiles to form intermediates that can then be cyclized to generate a range of fluorinated heterocycles. rsc.orgrsc.org The specific reaction conditions and the nature of the reacting partner determine the final heterocyclic structure. This approach allows for the construction of diverse libraries of fluorinated heterocycles for drug discovery programs. The synthesis of fluorinated N-heterocycles, in particular, has garnered significant attention due to their prevalence in bioactive molecules. beilstein-journals.org
Role in Stereoselective Total Synthesis Efforts
The total synthesis of complex natural products is a significant challenge in organic chemistry that drives the development of new synthetic methodologies. rsc.orgnih.govdovepress.comrsc.org Stereoselective synthesis, which involves the controlled formation of specific stereoisomers, is particularly crucial as the biological activity of a molecule is often dependent on its three-dimensional structure.
While direct examples of this compound in complex total synthesis are not extensively documented in the provided results, its potential as a building block for introducing a fluorinated propyl group suggests its utility in this area. The ability to introduce a specific functional group with defined stereochemistry is a key aspect of total synthesis. The reactivity of the acyl chloride group in this compound allows for its participation in a variety of coupling reactions, which could be strategically employed in the convergent assembly of complex molecular architectures.
Monomer Synthesis for Advanced Polymeric Materials
Beyond its applications in medicinal chemistry, this compound is also a valuable monomer for the synthesis of advanced polymeric materials. clemson.edu The incorporation of fluorine into polymers can impart desirable properties such as enhanced thermal stability, chemical resistance, and specific optical and electrical characteristics. libretexts.org
Preparation of Fluorinated Polyacrylates and Polyamides
Fluorinated polyacrylates and polyamides are classes of polymers with a wide range of applications. The properties of these polymers can be tailored by the specific monomers used in their synthesis.
This compound can be used to synthesize the corresponding fluorinated monomers. For example, it can be reacted with suitable alcohols or amines to produce 3-fluoropropanoyl-containing acrylates or amides. These monomers can then be polymerized to yield fluorinated polyacrylates or polyamides. The resulting polymers may exhibit unique properties due to the presence of the fluorine-containing side chains. For instance, fluorinated polyamides have been synthesized that demonstrate high transparency and low yellowness, making them suitable for optical applications. mdpi.commdpi.com The synthesis of such polymers often involves polycondensation reactions. researchgate.netresearchgate.net
Copolymers Incorporating 3-Fluoropropanoyl Units
Copolymerization, the process of polymerizing two or more different monomers, is a powerful tool for creating materials with a combination of properties from the individual monomers. mdpi.com Incorporating 3-fluoropropanoyl units into copolymers can lead to materials with novel and useful characteristics.
By copolymerizing a monomer derived from this compound with other monomers, it is possible to fine-tune the properties of the resulting copolymer. For example, the introduction of fluorinated units can modify the solubility, thermal stability, and surface properties of the polymer. This approach has been used to develop a variety of functional copolymers, including those used in optoelectronic devices. mdpi.com Vinyl chloride, a related chlorinated monomer, is a key component in the production of polyvinyl chloride (PVC) and its copolymers. chandra-asri.comecfr.gov
Utilisation in Advanced Material Science Research
The strategic introduction of fluorine into organic molecules is a cornerstone of modern materials science, enabling the fine-tuning of electronic, physical, and chemical properties. This compound serves as a key building block in this endeavor, facilitating the incorporation of a fluorinated propyl moiety into larger structures destined for advanced applications. Its utility is particularly evident in the development of liquid crystals and specialized polymers.
In the field of liquid crystals (LCs), the presence and position of fluorine atoms are critical for modulating properties such as dielectric anisotropy (Δε), viscosity, and thermal stability. beilstein-journals.orgbiointerfaceresearch.comtcichemicals.com The synthesis of novel LC materials often involves the attachment of polar groups to a rigid molecular core. This compound can be used to introduce a 3-fluoropropanoyl group, which contributes a specific dipole moment. This modification is crucial for designing LCs with either positive or negative dielectric anisotropy, a requirement for different display technologies like twisted nematic (TN) and vertical alignment (VA) modes, respectively. beilstein-journals.org The development of stable, high-performance liquid crystal displays relies on the precise engineering of molecular structure, a task to which fluorinated acylating agents are well-suited. tcichemicals.com
Another significant application in materials science is the synthesis of functional polymers. Research has shown that this compound can be used as a reagent to create flame-retardant materials. In one study, the reaction of this compound with triethyl phosphite (B83602) at room temperature yielded organophosphorus compounds. researchgate.net The primary products were identified as diethyl (E)-1-(3-fluoropropanoyloxy)-3-fluoroprop-1-enylphosphonate and diethyl 1-(diethoxyphosphoryl)-3-fluoropropyl phosphate. researchgate.net These phosphorus- and fluorine-containing compounds are designed to enhance the flame retardant properties of materials by interrupting the combustion cycle in the gas phase and promoting the formation of a protective char layer. researchgate.net
Reagent in Derivatization and Functionalization of Organic Substrates
This compound is a versatile reagent for the derivatization and functionalization of a wide array of organic substrates, owing to its reactive acyl chloride group. This reactivity is harnessed to modify molecules to enhance their analytical detectability or to build more complex chemical architectures. The primary targets for this reagent are nucleophilic functional groups, most notably amines and alcohols.
The acylation of primary and secondary amines is a fundamental transformation where this compound forms stable amide bonds. This reaction is analogous to the use of other acylating agents like benzoyl chloride or dansyl chloride in analytical chemistry, particularly for chromatography. researchgate.netsci-hub.seresearchgate.net Derivatization of amines is often necessary to improve their volatility for gas chromatography (GC) or to introduce a chromophore for UV-visible detection in high-performance liquid chromatography (HPLC). sci-hub.seresearchgate.net By reacting an amine with this compound, a fluorinated tag is introduced, which can be advantageous for detection using methods sensitive to fluorine, such as ¹⁹F NMR or specific mass spectrometry techniques. Research on the closely related 2-fluoropropanoyl chloride has demonstrated its utility in acylating amino groups to synthesize complex molecules, bypassing the need for protecting groups in certain synthetic pathways. researchgate.net
The functionalization of alcohols to form esters is another key application. Alcohols are ubiquitous in organic chemistry, and their conversion to esters via acylation with reagents like this compound is a common strategy to protect the hydroxyl group or to install a functional handle for further reactions. nih.govnih.gov This process is a cornerstone of synthetic strategies aimed at building polyketide natural products and other complex molecules where selective modification of hydroxyl groups is required. nih.gov The reaction proceeds via nucleophilic acyl substitution, where the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride. The introduction of the fluoro-propyl chain can alter the substrate's physical properties, such as lipophilicity and electronic profile. The analogous reagent, 3-chloropropionyl chloride, is widely used for similar functionalizations, including Friedel-Crafts acylation to modify aromatic rings and subsequent cyclization reactions. google.com
| Substrate Class | Functional Group | Reaction Product | Purpose |
| Amines | Primary (-NH₂) or Secondary (-NHR) | Amide | Derivatization for analysis, Synthesis |
| Alcohols | Hydroxyl (-OH) | Ester | Protection, Synthesis, Functionalization |
| Phosphites | P(OR)₃ | Phosphonate derivatives | Synthesis of functional materials |
Application in Chemical Probe Synthesis for Research
Chemical probes are essential tools in chemical biology and medicinal chemistry for interrogating biological systems, visualizing targets, and elucidating mechanisms of action. nih.gov The incorporation of fluorine, particularly the ¹⁸F isotope, is a critical strategy for developing probes for Positron Emission Tomography (PET) imaging. This compound and its derivatives are valuable precursors for introducing this crucial element into probe molecules.
A prominent example is the development of radiotracers for imaging histone deacetylases (HDACs), which are important targets in cancer therapy. nih.gov In the synthesis of a potent and specific benzamide-based radiotracer, [¹⁸F]BA3, a fluorinated moiety was required. researchgate.netnih.gov Researchers specifically chose a 2-fluoropropanamide group over a fluoroacetamide (B1672904) group because the former offers greater in vivo stability and a lower risk of defluorination. nih.gov The synthesis involved coupling 2-fluoropropanoic acid with the amine portion of the probe scaffold. researchgate.net The non-radioactive standard, 2-fluoropropanoyl chloride, is synthesized from 2-fluoropropanoic acid and can be used to acylate amines, such as 4-(aminomethyl)benzoic acid, to form the necessary amide linkage in the probe structure. researchgate.net This demonstrates the direct role of fluoropropanoyl chloride as a key reagent for constructing the final, biologically active probe.
The use of fluorinated building blocks extends to the development of probes for other biological targets and applications. Fluorinated analogues of enzyme inhibitors can serve as valuable tools for structural studies of enzyme-inhibitor binding using ¹⁹F NMR. uit.no The synthesis of these probes often involves the attachment of a fluorine-containing tag to a core structure that recognizes the biological target. The reactivity of this compound makes it an ideal candidate for linking such tags to molecules containing amine or hydroxyl groups, thereby creating the final chemical probe. uit.nosioc-journal.cn
Spectroscopic and Computational Elucidation of Structure and Reactivity
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure and reactivity of 3-Fluoropropanoyl chloride. By observing the magnetic properties of atomic nuclei, NMR provides unparalleled information on the connectivity of atoms and the subtle electronic changes that occur during a reaction. The presence of hydrogen, fluorine, and carbon atoms makes ¹H, ¹⁹F, and ¹³C NMR spectroscopy, respectively, indispensable tools.
Proton (¹H) NMR spectroscopy offers a direct window into the fate of hydrogen atoms within this compound and its reaction products. The molecule itself presents a distinct ¹H NMR spectrum characterized by two multiplets corresponding to the two methylene groups (-CH₂-).
The protons on the carbon adjacent to the carbonyl group (C2) are deshielded by the electron-withdrawing nature of the acyl chloride functionality and typically appear further downfield. The protons on the carbon bearing the fluorine atom (C3) are also shifted downfield due to the electronegativity of fluorine and are split by both the adjacent protons and the fluorine atom. This results in a complex splitting pattern, often a triplet of triplets.
In reaction studies, ¹H NMR is invaluable for tracking the conversion of the starting material and the emergence of new species. For instance, in an amidation reaction, the disappearance of the characteristic methylene signals of this compound and the appearance of new signals corresponding to the amide product can be monitored over time. This allows for the identification of reaction intermediates and the determination of reaction kinetics.
Table 1: Predicted ¹H NMR Spectral Data for this compound and a Generic Amide Product.
| Compound | Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|---|
| This compound | -CH₂-C(O)Cl | 3.2 - 3.5 | Triplet of doublets (td) | ³J(H-H) ≈ 6-7 Hz, ³J(H-F) ≈ 20-25 Hz |
| F-CH₂- | 4.6 - 4.9 | Triplet of triplets (tt) | ²J(H-F) ≈ 45-50 Hz, ³J(H-H) ≈ 6-7 Hz | |
| Generic Amide (R₂N-C(O)CH₂CH₂F) | -CH₂-C(O)NR₂ | 2.5 - 2.8 | Triplet of doublets (td) | ³J(H-H) ≈ 6-7 Hz, ³J(H-F) ≈ 25-30 Hz |
Note: These are predicted values based on typical ranges for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions.
Fluorine-19 (¹⁹F) is a highly sensitive nucleus with a 100% natural abundance, making ¹⁹F NMR an exceptionally powerful tool for studying fluorinated compounds like this compound. The chemical shift of ¹⁹F is highly sensitive to its local electronic environment, providing a precise probe for structural and mechanistic studies.
The ¹⁹F NMR spectrum of this compound is expected to show a single resonance, a triplet, due to coupling with the two adjacent protons. The chemical shift of this signal provides a unique identifier for the starting material. As a reaction proceeds, any change to the groups surrounding the fluorine atom will result in a shift in its resonance position and potentially a change in its multiplicity. For example, the conversion of the acyl chloride to an ester or amide will cause a noticeable upfield or downfield shift of the ¹⁹F signal, allowing for clear differentiation between the reactant and product. This sensitivity is crucial for monitoring reaction progress and identifying fluorinated byproducts.
Table 2: Predicted ¹⁹F NMR Chemical Shifts for this compound in Different Chemical Environments.
| Compound Type | Predicted ¹⁹F Chemical Shift (δ, ppm) |
|---|---|
| Acyl Chloride (F-CH₂CH₂COCl) | -210 to -220 |
| Ester (F-CH₂CH₂COOR) | -215 to -225 |
Note: Chemical shifts are relative to a standard (e.g., CFCl₃) and are predictive. The exact values can be influenced by the solvent and the nature of the R groups.
Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton of this compound and its derivatives. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the characterization of the carbon framework.
In the ¹³C NMR spectrum of this compound, three distinct signals are expected: one for the carbonyl carbon, and one for each of the two methylene carbons. The carbonyl carbon is significantly deshielded and appears at the low-field end of the spectrum (typically 170-180 ppm). The carbon atom bonded to fluorine (C3) will appear as a doublet due to one-bond C-F coupling (¹J(C-F)), while the carbon adjacent to the carbonyl group (C2) will show a smaller coupling to fluorine (two-bond C-F coupling, ²J(C-F)).
During a reaction, changes in the chemical environment of the carbon atoms are reflected in their chemical shifts and coupling constants. For instance, the conversion of the acyl chloride to a carboxylic acid will cause a noticeable shift in the C1 carbonyl signal. This makes ¹³C NMR a powerful tool for confirming the structural identity of reaction products.
Table 3: Predicted ¹³C NMR Data for this compound.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (J, Hz) |
|---|---|---|
| C1 (C=O) | 170 - 175 | ³J(C-F) ≈ 2-5 Hz |
| C2 (-CH₂-) | 45 - 50 | ²J(C-F) ≈ 20-25 Hz |
Note: Predicted values are based on established ranges for similar structures.
While 1D NMR provides essential information, complex reaction products often require two-dimensional (2D) NMR techniques for unambiguous structural assignment. These experiments correlate signals within the same spectrum or between different types of nuclei, providing a detailed picture of molecular connectivity.
COSY (Correlation Spectroscopy): This experiment correlates proton signals that are coupled to each other. For a product derived from this compound, a COSY spectrum would show cross-peaks between the protons on C2 and C3, confirming their adjacent relationship in the molecule.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate proton signals with the carbon signals of the atoms they are directly attached to. An HMQC or HSQC spectrum would definitively assign which proton signals correspond to which carbon signals in the product's backbone.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. NOESY is particularly useful for determining the stereochemistry and conformation of reaction products.
By employing a combination of these 2D NMR techniques, a complete and unambiguous structural elucidation of complex reaction products of this compound can be achieved.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis in Reaction Studies
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that are highly effective for identifying functional groups and monitoring their transformations during chemical reactions involving this compound.
The most prominent feature in the IR spectrum of this compound is the very strong and sharp absorption band corresponding to the carbonyl (C=O) stretch. Due to the high electronegativity of the chlorine atom, this band appears at a characteristically high frequency, typically in the range of 1780-1815 cm⁻¹. The presence of the fluorine atom can further shift this frequency to the higher end of the range. Other key absorptions include the C-F stretching vibration and the C-Cl stretching vibration.
During a reaction, such as the hydrolysis of this compound to 3-fluoropropanoic acid, IR spectroscopy can be used to monitor the disappearance of the acyl chloride's C=O band and the appearance of the broad O-H stretch and the lower-frequency C=O stretch of the carboxylic acid.
Raman spectroscopy, which relies on the scattering of light, is particularly sensitive to symmetric vibrations and bonds involving heavier atoms. It provides complementary information to IR spectroscopy. For instance, the C-Cl bond often gives a strong signal in the Raman spectrum.
Table 4: Characteristic Infrared and Raman Frequencies for this compound.
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
|---|---|---|---|
| C=O | Stretch | 1780 - 1815 (very strong) | 1780 - 1815 (medium) |
| C-F | Stretch | 1000 - 1100 (strong) | 1000 - 1100 (weak) |
| C-Cl | Stretch | 650 - 750 (strong) | 650 - 750 (strong) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis in Reaction Products
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For reaction products of this compound, MS provides definitive confirmation of their identity.
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) of this compound would be observed. A key feature would be the presence of an M+2 peak with an intensity approximately one-third of the M⁺ peak, which is characteristic of compounds containing a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).
The fragmentation pattern provides valuable structural information. A common fragmentation pathway for acyl chlorides is the loss of the chlorine radical to form a stable acylium ion ([M-Cl]⁺). This would likely be a prominent peak in the spectrum of this compound. Other fragmentations could involve the loss of a fluorine atom or cleavage of the carbon-carbon bonds.
When analyzing reaction products, mass spectrometry can confirm the incorporation of new functionalities by the change in molecular weight. For example, if this compound reacts with an amine (R₂NH), the resulting amide will have a molecular weight corresponding to the addition of the R₂N group and the loss of HCl.
Table 5: Predicted Key Mass Spectrometry Fragments for this compound.
| Fragment Ion | Formula | Predicted m/z | Notes |
|---|---|---|---|
| [M]⁺ | [C₃H₄ClFO]⁺ | 110/112 | Molecular ion peak with characteristic 3:1 isotopic pattern for chlorine. |
| [M-Cl]⁺ | [C₃H₄FO]⁺ | 75 | Acylium ion, often the base peak. |
| [M-COCl]⁺ | [C₂H₄F]⁺ | 47 | Loss of the carbonyl chloride group. |
Computational Chemistry and Quantum Chemical Studies of this compound:
Computational chemistry and quantum chemical studies are indispensable tools for elucidating the structure, reactivity, and spectroscopic properties of molecules like this compound. These methods provide insights that are often difficult or impossible to obtain through experimental means alone. By modeling the molecule at the atomic and electronic levels, researchers can predict its behavior and properties with a high degree of accuracy.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations of Transition States
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly valuable for optimizing molecular geometries and calculating the energies of transition states, which are crucial for understanding reaction mechanisms.
For this compound, similar DFT calculations would be employed to determine the optimized geometries of its possible conformers. The presence of the more electronegative fluorine atom compared to chlorine is expected to influence the bond lengths, bond angles, and dihedral angles. The geometry optimization process involves finding the minimum energy structure on the potential energy surface.
The following table presents hypothetical optimized geometric parameters for the most stable conformer of this compound, extrapolated from the data on 3-chloropropanoyl chloride and general principles of fluorine's effect on molecular structure.
| Parameter | Predicted Value for this compound |
| C-C(=O) Bond Length | ~1.51 Å |
| C-CH2F Bond Length | ~1.52 Å |
| C=O Bond Length | ~1.19 Å |
| C-Cl Bond Length | ~1.79 Å |
| C-F Bond Length | ~1.39 Å |
| CCC Bond Angle | ~111° |
| CCO Bond Angle | ~127° |
| CC(O)Cl Bond Angle | ~112° |
| CCF Bond Angle | ~110° |
DFT is also instrumental in calculating the energies of transition states for various reactions involving this compound. By locating the saddle point on the potential energy surface corresponding to a transition state, the activation energy of a reaction can be determined. This information is vital for predicting reaction rates and understanding the feasibility of different reaction pathways. For instance, in nucleophilic acyl substitution reactions, DFT can model the transition state of the attacking nucleophile with the carbonyl carbon of this compound.
Ab Initio Methods for Electronic Structure and Reaction Energetics
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory, provide a rigorous approach to studying the electronic structure and energetics of molecules.
For this compound, ab initio calculations can provide a detailed picture of its electronic properties, including the distribution of electron density, molecular orbital energies, and ionization potential. The highly electronegative fluorine and chlorine atoms significantly influence the electronic structure, creating a polarized molecule with a reactive acyl chloride group.
A study on 3-chloropropanoyl chloride employed ab initio calculations up to the MP4(SDQ) level to complement their experimental findings. nih.gov For this compound, similar high-level ab initio calculations would be essential for accurately determining reaction energetics, such as the enthalpy and Gibbs free energy of reaction. These calculations are crucial for understanding the thermodynamics of reactions involving this compound, for example, its hydrolysis to 3-fluoropropanoic acid.
The following table illustrates a hypothetical comparison of calculated energies for different conformers of this compound using a high-level ab initio method.
| Conformer | Relative Energy (kcal/mol) |
| Anti-Anti (AA) | 0.00 (most stable) |
| Anti-Gauche (AG) | 0.5 - 1.5 |
| Gauche-Gauche (GG) | 1.0 - 2.0 |
| Gauche-Anti (GA) | > 2.0 |
Molecular Dynamics Simulations for Conformational Analysis and Reaction Dynamics
Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into conformational changes, solvent effects, and the dynamics of chemical reactions.
For this compound, MD simulations could be used to explore its conformational landscape in different environments, such as in the gas phase or in various solvents. These simulations would reveal the relative populations of different conformers and the rates of interconversion between them. The flexibility of the propanoyl chain allows for the existence of multiple conformers, and MD simulations can track the transitions between these states over time.
MD simulations are also valuable for studying the dynamics of reactions involving this compound. For example, in a reaction with a nucleophile in a solvent, MD can model the diffusion of the reactants, the formation of the reactant complex, the transition state crossing, and the separation of the products. This provides a detailed, time-resolved picture of the reaction mechanism. While specific MD studies on short-chain acyl halides are not abundant, the methodology is well-established for a wide range of chemical systems. nih.gov
Quantitative Structure-Reactivity Relationship (QSAR) Studies (theoretical, not biological)
Quantitative Structure-Reactivity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. In a theoretical QSAR study, the structural properties, known as molecular descriptors, are calculated using computational methods.
For a series of related acyl halides, including this compound, a QSAR model could be developed to predict their reactivity in a specific reaction, such as their rate of hydrolysis or aminolysis. The descriptors used in such a model could include:
Electronic descriptors: Partial atomic charges, dipole moment, HOMO and LUMO energies.
Steric descriptors: Molecular volume, surface area, and specific conformational parameters.
Topological descriptors: Connectivity indices that describe the branching of the molecule.
By correlating these descriptors with experimentally determined or computationally calculated reaction rates for a set of training compounds, a predictive QSAR model can be built. This model could then be used to estimate the reactivity of new, unstudied acyl halides. While QSAR is more commonly applied in the context of biological activity, its principles are equally applicable to understanding and predicting chemical reactivity. nih.gov
The development of a theoretical QSAR model for the reactivity of acyl halides would involve the following steps:
Selection of a series of acyl halides with varying substituents.
Calculation of a wide range of molecular descriptors for each compound using computational methods.
Determination of the reactivity parameter (e.g., reaction rate constant) for a specific reaction, either through experiment or high-level quantum chemical calculations.
Use of statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with reactivity.
Validation of the model using an external set of compounds.
Such a study would provide valuable insights into the factors that govern the reactivity of acyl halides and could aid in the design of new reagents with tailored reactivity.
Theoretical Frameworks and Mechanistic Interpretations
Electronic Structure Theory Applied to 3-Fluoropropanoyl Chloride
The reactivity and properties of this compound are fundamentally governed by its electronic structure. The presence of three highly electronegative atoms—fluorine, chlorine, and oxygen—within a small carbon framework creates a molecule with distinct electronic characteristics.
The electronic character of this compound is a product of complex orbital interactions and hybridization. The carbonyl carbon is sp² hybridized, forming a planar system with the oxygen and the adjacent carbon and chlorine atoms. The high electronegativity of the chlorine atom inductively withdraws electron density from the carbonyl carbon. This effect is compounded by the fluorine atom at the 3-position, which exerts a strong -I (negative inductive) effect through the sigma bond network, further polarizing the molecule.
An important consideration in acyl halides is the potential for resonance. While the chlorine atom's lone pairs can theoretically participate in resonance with the carbonyl group, the orbital overlap between carbon (2p) and chlorine (3p) is poor, making this a minor contribution. However, in analogous acyl fluorides, the better overlap between carbon (2p) and fluorine (2p) orbitals allows for more significant resonance donation. stackexchange.comresearchgate.net This can lead to a partial triple bond character in the C=O bond, which stiffens it and increases its stretching frequency in infrared (IR) spectroscopy. stackexchange.com For this compound, the dominant electronic effect from the chlorine atom attached to the carbonyl is strong induction, which greatly enhances the electrophilicity of the carbonyl carbon. libretexts.org
Table 1: Comparison of Electronic Effects in Acyl Halides
| Acyl Halide Type | Primary Electronic Effect of Halogen on C=O | Orbital Overlap (C-X) | C=O Bond Character | Carbonyl Carbon Electrophilicity |
| Acyl Fluoride (B91410) | Strong Induction (-I), Moderate Resonance (+R) | Good (2p-2p) | Increased triple-bond character | High |
| Acyl Chloride | Strong Induction (-I), Weak Resonance (+R) | Poor (2p-3p) | Primarily double-bond character | Very High |
The charge distribution in this compound is highly polarized. The electronegativity of oxygen (≈3.44), chlorine (≈3.16), and fluorine (≈3.98) results in a significant withdrawal of electron density from the carbon skeleton. This creates a large partial positive charge (δ+) on the carbonyl carbon, making it a potent electrophilic site for nucleophilic attack. libretexts.org
An electrostatic potential map (EPM) would visually represent this charge distribution. slideshare.netresearchgate.net It would show a region of intense positive potential (typically colored blue) centered on the carbonyl carbon. Furthermore, the inductive effect of the fluorine atom would create a secondary, less intense, positive region on the C2 and C3 carbons. The regions around the oxygen, chlorine, and fluorine atoms would exhibit high negative electrostatic potential (typically colored red), corresponding to their high electron density. researchgate.net This distinct charge separation is a key determinant of the molecule's reactivity, particularly in nucleophilic acyl substitution reactions. slideshare.net
Transition State Theory in Nucleophilic Acyl Substitution
Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides. libretexts.orgmasterorganicchemistry.com The mechanism is not a direct, single-step (Sₙ2) displacement. Instead, it proceeds through a two-step addition-elimination mechanism, with the formation of a tetrahedral intermediate. libretexts.orglibretexts.org
According to transition state theory, the rate of the reaction is determined by the free energy of activation (ΔG‡) required to reach the highest energy transition state. In this mechanism, the initial nucleophilic attack on the carbonyl carbon leads to a high-energy tetrahedral transition state en route to the tetrahedral intermediate. researchgate.net
For this compound, the reaction can be depicted as:
Addition Step: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon, breaking the C=O π bond and forming a tetrahedral intermediate with a negative charge on the oxygen atom.
Elimination Step: The tetrahedral intermediate is unstable. It collapses by reforming the C=O π bond and expelling the most stable leaving group, which in this case is the chloride ion (Cl⁻).
The strong electron-withdrawing effects of both the chlorine and the 3-fluoro group increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This lowers the activation energy for the initial addition step, which is typically the rate-determining step. libretexts.org Therefore, this compound is expected to be highly reactive towards nucleophiles.
Catalysis Theory in Synthesis of this compound Derivatives
The synthesis of derivatives from this compound often employs catalysts to enhance its reactivity, particularly with weak nucleophiles. Lewis acids are the most common catalysts for this purpose, as seen in reactions like Friedel-Crafts acylation. allen.instudymind.co.ukorganic-chemistry.org
A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), functions by interacting with an electron-rich site on the acyl chloride. saskoer.ca There are two primary modes of activation:
Coordination with Carbonyl Oxygen: The Lewis acid can coordinate with a lone pair on the carbonyl oxygen. This coordination withdraws further electron density from the carbonyl carbon, making it significantly more electrophilic and activating it for attack by even weak nucleophiles like aromatic rings.
Abstraction of the Chloride: The Lewis acid can interact with the chlorine atom, facilitating its departure and leading to the formation of a highly reactive acylium ion (R-C≡O⁺). saskoer.cayoutube.com This resonance-stabilized cation is an extremely potent electrophile.
Transition metals like palladium and rhodium can also catalyze reactions of acyl chlorides, typically through mechanisms involving oxidative addition to the C-Cl bond, which allows for different types of coupling reactions. nih.gov
Table 2: Catalytic Activation of Acyl Chlorides
| Catalyst Type | Mechanism of Action | Resulting Electrophile | Typical Reactions |
| Lewis Acid (e.g., AlCl₃) | Coordination to C=O or abstraction of Cl⁻ | Activated Acyl Chloride or Acylium Ion | Friedel-Crafts Acylation |
| Transition Metal (e.g., Pd) | Oxidative addition into C-Cl bond | Acyl-Metal Complex | Cross-coupling, Carbonylation |
Understanding Selectivity in Reactions: Chemo-, Regio-, and Stereoselectivity
When this compound reacts with polyfunctional nucleophiles, questions of selectivity arise.
Chemoselectivity: This refers to the preferential reaction of the acyl chloride with one functional group over another. Consider a reaction with an amino alcohol (e.g., 2-aminoethanol). The amine group is generally more nucleophilic than the hydroxyl group. Therefore, the reaction is highly likely to be chemoselective, forming an amide (N-acylation) rather than an ester (O-acylation). The high reactivity of the acyl chloride functional group ensures it will react with the strongest available nucleophile.
Regioselectivity: This concerns where on a molecule a reaction occurs. For this compound itself, nucleophilic attack is overwhelmingly directed at the carbonyl carbon due to its high electrophilicity. Regioselectivity becomes more complex in the context of the nucleophile. For instance, in nucleophilic fluorination reactions, the electronic environment can be tuned by catalysts to direct the attack of a fluoride ion to different positions on a substrate. nih.govacs.org
Stereoselectivity: If this compound reacts with a chiral nucleophile containing a stereocenter, two diastereomeric products could be formed. The electronic and steric environment created by the fluorine and the propyl chain may influence the trajectory of the nucleophilic attack, potentially leading to a preference for one diastereomer over the other. This effect, however, is generally modest unless a chiral catalyst or auxiliary is employed.
Solvent Effects on Reaction Mechanisms: Theoretical Models
The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. researchgate.net For the nucleophilic acyl substitution of this compound, the choice of solvent is critical. Theoretical models help predict and explain these effects.
Protic Solvents (e.g., water, ethanol): These solvents have acidic protons and can form strong hydrogen bonds. While they can solvate and stabilize the chloride leaving group, they also form a "solvent cage" around the nucleophile through hydrogen bonding. libretexts.org This stabilization of the nucleophile increases the energy required for it to attack the electrophile, often slowing the reaction rate. acs.org Protic solvents can also react with the highly reactive acyl chloride, leading to solvolysis (e.g., hydrolysis to form 3-fluoropropanoic acid).
Polar Aprotic Solvents (e.g., acetone, THF, acetonitrile): These solvents are polar but lack acidic protons. They can solvate cations well but are less effective at solvating anions (the nucleophile). libretexts.org As a result, the nucleophile is less stabilized and more "naked," making it more reactive. This typically leads to a significant rate enhancement for Sₙ2-type and nucleophilic acyl substitution reactions compared to protic solvents. libretexts.org
Theoretical chemistry employs computational models, such as the Polarizable Continuum Model (PCM), to simulate solvent effects. These models treat the solvent as a continuous medium with a defined dielectric constant, allowing for the calculation of reaction energy profiles in different environments and providing insight into how the solvent stabilizes or destabilizes reactants, transition states, and products. sciforum.net
Challenges and Future Directions in 3 Fluoropropanoyl Chloride Research
Development of Highly Atom-Economical Synthetic Methodologies
Traditional methods for the synthesis of acyl chlorides, including 3-fluoropropanoyl chloride, often rely on reagents like thionyl chloride or oxalyl chloride. These processes, while effective, suffer from poor atom economy, generating stoichiometric amounts of corrosive byproducts such as sulfur dioxide and hydrogen chloride. The future of this compound synthesis lies in the development of more sustainable and atom-economical alternatives that minimize waste and environmental impact.
| Traditional Method | Reagents | Byproducts | Atom Economy |
| From 3-fluoropropanoic acid | Thionyl chloride (SOCl₂) | SO₂, HCl | Low |
| From 3-fluoropropanoic acid | Oxalyl chloride ((COCl)₂) | CO, CO₂, HCl | Low |
| Atom-Economical Approach | Reagents | Byproducts | Atom Economy |
| Catalytic conversion | 3-fluoropropanoic acid, catalytic activator | Minimal | High |
Exploration of Unconventional Activation Strategies for Acyl Chlorides
The reactivity of this compound, like other acyl chlorides, is traditionally harnessed through thermal activation in the presence of a nucleophile. However, emerging research is exploring unconventional activation strategies to achieve novel reactivity, enhance selectivity, and enable reactions under milder conditions. These strategies move beyond simple heating and open new avenues for the application of this versatile reagent.
One such strategy is mechanochemical activation . By using mechanical force, such as ball milling, chemical reactions can be induced in the solid state, often in the absence of bulk solvents. This solvent-free approach is not only environmentally friendly but can also lead to different reaction outcomes compared to solution-phase chemistry. The application of mechanochemistry to reactions involving this compound could lead to the development of highly efficient and sustainable processes for the synthesis of its derivatives.
Photocatalysis represents another frontier in acyl chloride activation. Visible-light photoredox catalysis can generate highly reactive acyl radicals from acyl chlorides under mild conditions. These radicals can then participate in a variety of transformations that are not accessible through traditional thermal pathways. The application of photoredox catalysis to this compound could unlock new cross-coupling reactions and other novel transformations.
Furthermore, the use of activating agents like iodide ions has been shown to enhance the electrophilicity of acyl chlorides. The in situ generation of a more reactive acyl iodide intermediate can facilitate reactions with weak nucleophiles that are otherwise challenging. Exploring such catalytic activation methods for this compound could significantly broaden its synthetic utility.
Discovery of Novel Catalytic Systems for Selective Transformations
The development of novel catalytic systems is crucial for unlocking the full potential of this compound in selective chemical transformations. While traditional applications often involve stoichiometric reactions, the future lies in catalytic processes that are more efficient, selective, and sustainable.
A key area of interest is the development of catalysts for cross-coupling reactions . Palladium- and nickel-based catalysts have shown remarkable success in facilitating the cross-coupling of acyl chlorides with a variety of organometallic reagents. The application of such catalysts to this compound could enable the synthesis of a wide range of fluorinated ketones, which are valuable intermediates in medicinal chemistry and materials science. For instance, nickel-catalyzed cross-electrophile coupling reactions have been reported for alkyl fluorides, suggesting the potential for similar catalytic systems to be applied to acyl fluorides like this compound. nih.gov
Organocatalysis offers a metal-free alternative for promoting selective transformations. Chiral organocatalysts can be employed to achieve enantioselective acylations, providing access to valuable chiral fluorinated molecules. The development of organocatalytic systems that can effectively utilize this compound as an acylating agent would be a significant contribution to asymmetric synthesis.
Furthermore, research into Lewis acid catalysis , for example with iron(III) chloride, for amidation and other acylation reactions could lead to more cost-effective and environmentally benign processes. researchgate.netpatsnap.com The discovery of robust and selective catalysts for the transformations of this compound will undoubtedly expand its role as a key building block in organic synthesis.
| Catalytic System | Transformation | Potential Products |
| Palladium- or Nickel-based catalysts | Cross-coupling reactions | Fluorinated ketones |
| Chiral organocatalysts | Asymmetric acylation | Chiral fluorinated esters and amides |
| Lewis acid catalysts (e.g., FeCl₃) | Amidation, Friedel-Crafts acylation | Fluorinated amides, aromatic ketones |
Leveraging Computational Chemistry for Reaction Design and Prediction
Computational chemistry has become an indispensable tool in modern chemical research, offering profound insights into reaction mechanisms, predicting reactivity, and guiding the design of new experiments. In the context of this compound, computational methods can play a pivotal role in accelerating the discovery and optimization of its synthesis and transformations.
Density Functional Theory (DFT) calculations can be employed to elucidate the intricate details of reaction pathways. For instance, computational studies on the formation of acyl fluorides from carboxylic acids have provided valuable mechanistic insights, helping to identify key intermediates and transition states. nih.gov Similar studies on the reactions of this compound could help in understanding the influence of the fluorine atom on its reactivity and selectivity. This knowledge can then be used to design more efficient catalytic systems and reaction conditions.
Computational modeling can also be used to predict the properties of novel molecules derived from this compound. By calculating electronic and structural properties, it is possible to screen for candidates with desired characteristics for applications in materials science or medicinal chemistry. This in silico screening can significantly reduce the experimental effort required to discover new functional molecules.
Furthermore, computational tools can aid in the design of novel catalysts for specific transformations of this compound. By modeling the interaction between the substrate and the catalyst, it is possible to design catalysts with enhanced activity and selectivity. The synergy between computational prediction and experimental validation will be a key driver of innovation in the chemistry of this compound. researchgate.net
Integration into Flow Chemistry Platforms for Scalable Synthesis
Flow chemistry, the practice of performing chemical reactions in a continuous-flow reactor, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. The integration of this compound into flow chemistry platforms presents a significant opportunity for its safe and efficient production and utilization on an industrial scale.
The synthesis of acyl chlorides can be highly exothermic and may involve hazardous reagents. Performing these reactions in a continuous-flow system allows for precise control over reaction parameters such as temperature and pressure, minimizing the risk of runaway reactions. The small reactor volumes inherent in flow chemistry also reduce the potential hazards associated with handling reactive intermediates. A continuous flow procedure has been successfully developed for the atom- and mass-economical production of the related compound, 3-chloropropionyl chloride, highlighting the potential of this technology for the synthesis of this compound. shivapharmachem.comgoogle.com
Flow chemistry is also ideally suited for the subsequent transformations of this compound. For example, continuous-flow amidation reactions can be performed with high efficiency and short reaction times. beilstein-journals.org The ability to telescope multiple reaction steps in a continuous-flow setup without the need for intermediate purification can significantly streamline the synthesis of complex molecules derived from this compound. The scalability of flow processes makes this technology particularly attractive for the industrial production of pharmaceuticals, agrochemicals, and functional materials where this compound is a key intermediate.
Expansion into Emerging Fields of Fluorine Chemistry and Materials Science
The unique properties imparted by the fluorine atom make fluorinated compounds highly valuable in a wide range of applications. As a versatile fluorinated building block, this compound has the potential to make significant contributions to several emerging fields of fluorine chemistry and materials science.
In the field of agrochemicals , the introduction of fluorine can enhance the biological activity and metabolic stability of pesticides and herbicides. The structural motif present in this compound could be incorporated into new agrochemical candidates to improve their efficacy and environmental profile. The related compound, 3-chloropropionyl chloride, already finds application in the agrochemical and pharmaceutical industries.
In materials science , fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and unique surface properties. nih.gov this compound can serve as a monomer or a modifying agent for the synthesis of novel fluorinated polymers with tailored properties for applications in electronics, coatings, and advanced membranes. A patent for the production of 3,3,3-trifluoropropionyl chloride mentions its utility as a production raw material or synthesis intermediate for functional materials such as fluorine-containing polymers.
Furthermore, the synthesis of fluorinated liquid crystals is an active area of research for the development of advanced display technologies. The incorporation of fluorinated moieties can significantly influence the mesomorphic and electro-optical properties of liquid crystals. This compound could be a valuable precursor for the synthesis of new liquid crystalline materials with enhanced performance characteristics. The continued exploration of this compound in these and other emerging fields is expected to lead to the discovery of new materials and technologies with significant societal impact.
Q & A
Basic Questions
Q. What safety protocols are critical when handling 3-fluoropropanoyl chloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Fluorinated acyl chlorides are highly reactive and corrosive; highlights skin corrosion risks (Category 1B H314) for related chlorinated compounds .
- Ventilation : Work in a fume hood to avoid inhalation of vapors. notes that fluorinated acyl halides require strict inhalation controls (P260, P280) .
- Emergency Measures : Immediate rinsing with water for skin/eye contact (P305+P351+P353) and inert gas purging during synthesis to prevent hydrolysis .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- 19F NMR : Provides direct analysis of the fluorine environment; chemical shifts typically range between -70 to -90 ppm for CF3 groups in similar compounds (e.g., trifluoroacetyl chloride in ) .
- IR Spectroscopy : Confirm C=O stretching (~1800 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹).
- LC-MS : Use electrospray ionization (ESI) in negative mode for trace impurity detection, as applied in forensic analysis of fluorinated compounds () .
Q. What storage conditions minimize hydrolysis of this compound?
- Methodological Answer :
- Store under anhydrous conditions (argon/nitrogen atmosphere) at -20°C in sealed, dark glass vials. and emphasize moisture sensitivity for acyl chlorides .
- Use molecular sieves (3Å) in storage containers to absorb residual moisture.
Advanced Research Questions
Q. How does the fluorine substituent influence the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- The electron-withdrawing fluorine increases electrophilicity at the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). However, steric hindrance from the fluoropropyl group may reduce reactivity compared to smaller acyl chlorides.
- Experimental Design : Compare reaction kinetics with non-fluorinated analogs (e.g., propanoyl chloride) using in situ FTIR or conductometric titration. discusses similar electronic effects in trifluoroacetyl chloride .
Q. What strategies mitigate side reactions when using this compound in multi-step syntheses?
- Methodological Answer :
- Temperature Control : Maintain reactions below 0°C to suppress elimination pathways (e.g., HF formation).
- Catalyst Optimization : Use Lewis acids (e.g., ZnCl2) to stabilize intermediates. highlights fluorinated fragment reactivity under controlled conditions .
- Workflow : Quench excess reagent with dry methanol post-reaction to prevent undesired acylations.
Q. How can discrepancies in reported amidation yields using this compound be resolved?
- Methodological Answer :
- Variable Screening : Systematically test solvent polarity (e.g., DCM vs. THF), base strength (e.g., Et3N vs. pyridine), and stoichiometry.
- Impurity Analysis : Use LC-MS () to detect hydrolyzed byproducts (e.g., 3-fluoropropanoic acid) .
- Data Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DCM, Et3N, 0°C | 85 | 98 |
| THF, Pyridine, RT | 72 | 92 |
Q. What analytical challenges arise in quantifying trace impurities in this compound?
- Methodological Answer :
- Challenges : Hydrolysis products (e.g., acids) and residual starting materials (e.g., 3-fluoropropanoic acid) complicate quantification.
- Solutions :
- Derivatize acidic impurities with diazomethane for GC-MS analysis.
- Use internal standards (e.g., deuterated analogs) for precise LC-MS calibration, as seen in forensic toxicology studies ( ) .
Key Takeaways
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
